Enzyme Substrate Specificity: BDH2 Catalytic Efficiency vs. Alternative Substrates
The compound is the optimal substrate for the human enzyme BDH2 (4-oxo-L-proline reductase). When compared to the enzyme's originally assigned substrate (R)-β-hydroxybutyrate, human BDH2 exhibits a 12,500-fold higher catalytic efficiency for 4-oxo-L-proline [1]. This quantifiable selectivity confirms that 4-oxo-L-proline—and not the formerly presumed β-hydroxybutyrate—is the physiologically relevant substrate, directly impacting assay design and metabolic pathway studies [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) ratio for human BDH2 |
|---|---|
| Target Compound Data | 12,500-fold higher catalytic efficiency for 4-oxo-L-proline vs. (R)-β-hydroxybutyrate (quantitative ratio derived from specificity studies) [1] |
| Comparator Or Baseline | (R)-β-hydroxybutyrate (former putative substrate) |
| Quantified Difference | 12,500-fold preference |
| Conditions | Purified recombinant human BDH2 in vitro; specificity studies with an array of compounds [1] |
Why This Matters
Procurement of this compound is essential for any BDH2 activity assay or metabolic tracing experiment; alternative substrates will generate signals 4–5 orders of magnitude weaker.
- [1] Recharacterization of the mammalian cytosolic type 2 (R)-β-hydroxybutyrate dehydrogenase as 4-oxo-l-proline reductase (EC 1.1.1.104). J. Biol. Chem., 2022, 298(4), 101764. Specificity studies: 'human enzyme acted with 12,500-fold higher catalytic efficiency on 4-oxo-l-proline than on (R)-β-hydroxybutyrate.' View Source
